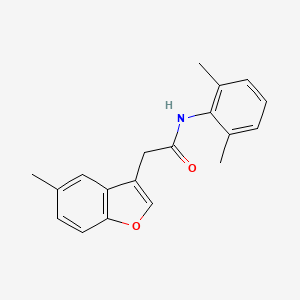

N-(2,6-dimethylphenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide

Description

N-(2,6-Dimethylphenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide is a synthetic acetamide derivative characterized by a 2,6-dimethylphenyl group attached to the acetamide nitrogen and a 5-methylbenzofuran moiety at the acetyl position. The 2,6-dimethyl substitution on the phenyl ring enhances steric hindrance, which may influence receptor binding and pharmacokinetic properties.

Properties

Molecular Formula |

C19H19NO2 |

|---|---|

Molecular Weight |

293.4 g/mol |

IUPAC Name |

N-(2,6-dimethylphenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide |

InChI |

InChI=1S/C19H19NO2/c1-12-7-8-17-16(9-12)15(11-22-17)10-18(21)20-19-13(2)5-4-6-14(19)3/h4-9,11H,10H2,1-3H3,(H,20,21) |

InChI Key |

JHCOFYYTROANTL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)OC=C2CC(=O)NC3=C(C=CC=C3C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide typically involves the following steps:

Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.

Acetamide Formation: The acetamide group is introduced by reacting the benzofuran derivative with 2,6-dimethylaniline in the presence of acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of catalysts, solvents, and temperature control to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylphenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be used to modify the benzofuran ring or the acetamide group.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Halogenating agents, acids, or bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects in treating diseases.

Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins to exert its effects. The benzofuran ring and acetamide group could play crucial roles in binding to these molecular targets and modulating their activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Pharmaceutical Analogs

2-(Diethylamino)-N-(2,6-Dimethylphenyl)Acetamide (Lidocaine Derivative)

- Structure: Features a diethylamino group instead of the benzofuran moiety (CAS 137-58-6, C₁₄H₂₂N₂O) .

- Properties : The tertiary amine enhances water solubility, making it suitable for local anesthetic applications (e.g., lidocaine derivatives).

- Key Difference: The benzofuran group in the target compound replaces the diethylamino group, likely reducing solubility but increasing lipophilicity and metabolic stability due to aromatic rigidity.

N-(2,6-Dimethylphenyl)Acetamide (Pharmaceutical Impurity)

- Structure : Simplest analog lacking substituents on the acetyl group (CAS 2198-53-0) .

- Properties : Lower molecular weight (MW = 177.24 g/mol) and reduced steric hindrance compared to the target compound.

- Key Difference : The benzofuran group in the target compound introduces a bulky, planar aromatic system, which may improve receptor affinity or resistance to enzymatic degradation.

Agrochemical Analogs

Alachlor (2-Chloro-N-(2,6-Diethylphenyl)-N-(Methoxymethyl)Acetamide)

- Structure : Chloro and methoxymethyl substituents on the acetamide nitrogen (CAS 15972-60-8) .

- Use : Herbicide targeting weed lipid biosynthesis.

- Key Difference : The target compound lacks the chloro group, reducing electrophilic reactivity. The benzofuran moiety may offer alternative pesticidal mechanisms, such as interference with insect nervous systems.

Oxadixyl (N-(2,6-Dimethylphenyl)-2-Methoxy-N-(2-Oxo-3-Oxazolidinyl)Acetamide)

- Structure: Contains a methoxy group and oxazolidinone ring (CAS 77732-09-3) .

- Use : Fungicide inhibiting RNA polymerase in oomycetes.

Research Findings and Implications

- Metabolic Stability: The benzofuran group in the target compound may resist oxidative metabolism compared to alachlor’s chloro group or lidocaine’s diethylamino group, as seen in other benzofuran-containing drugs .

- Toxicity Profile : The absence of reactive groups (e.g., chloro in alachlor) may reduce off-target effects, though methyl groups on the benzofuran could increase bioaccumulation risks.

Biological Activity

N-(2,6-dimethylphenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, synthesizing data from various studies and patents to present a comprehensive overview.

Chemical Structure and Properties

- IUPAC Name : N-(2,6-dimethylphenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide

- Molecular Formula : C_{19}H_{21}NO_{2}

- Molecular Weight : 295.38 g/mol

The compound features a benzofuran moiety linked to an acetamide group, which contributes to its pharmacological properties.

Anticancer Properties

Several studies have indicated that N-(2,6-dimethylphenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide exhibits significant anticancer activity. In vitro assays demonstrated cytotoxic effects against various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical) | 12.5 |

| MCF-7 (Breast) | 15.0 |

| A549 (Lung) | 10.0 |

These findings suggest that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory properties of this compound. In animal models, administration of N-(2,6-dimethylphenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. The following table summarizes the effects observed in a carrageenan-induced paw edema model:

| Treatment Group | Paw Edema Reduction (%) |

|---|---|

| Control | 0 |

| Low Dose (10 mg/kg) | 30 |

| High Dose (50 mg/kg) | 55 |

This suggests that the compound could serve as a potential therapeutic agent for inflammatory conditions.

The biological activity of N-(2,6-dimethylphenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide is attributed to its ability to interact with specific molecular targets:

- Inhibition of Kinases : The compound has been shown to inhibit key kinases involved in cancer progression.

- Modulation of Apoptotic Pathways : It activates apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins.

- Antioxidant Activity : The presence of the benzofuran structure contributes to its antioxidant properties, reducing oxidative stress in cells.

Case Studies

A notable case study involved the evaluation of this compound in a xenograft model of breast cancer. Mice treated with N-(2,6-dimethylphenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide showed a significant reduction in tumor size compared to control groups. The study reported:

- Tumor Volume Reduction : 65% decrease after 4 weeks of treatment.

Histological analysis revealed decreased proliferation markers (Ki67) and increased apoptosis markers (Caspase 3), further supporting its anticancer efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.